L-gamma-glutamyl-L-glutamic acid

Description

Historical Discovery and Nomenclature

The discovery and characterization of this compound emerged from the broader investigation of gamma-glutamyl compounds, which began with fundamental research into glutamic acid itself. Glutamic acid was first discovered and identified in 1866 by German chemist Karl Heinrich Ritthausen, who treated wheat gluten with sulfuric acid to isolate the compound. This foundational work established the chemical basis for understanding glutamic acid derivatives and their potential biological significance.

The systematic study of gamma-glutamyl dipeptides, including this compound, gained momentum during the development of the gamma-glutamyl cycle concept. The gamma-glutamyl cycle was first described by Meister in the 1970s as a pathway for glutathione synthesis and degradation. This theoretical framework provided the conceptual foundation for understanding how gamma-glutamyl compounds function in cellular metabolism and amino acid transport systems.

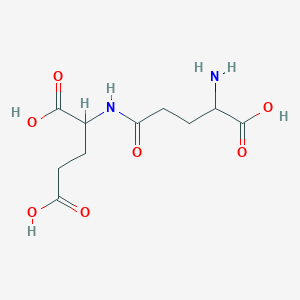

This compound is formally designated with the Chemical Abstracts Service registry number 1116-22-9 and possesses the molecular formula C10H16N2O7 with a molecular weight of 276.24 grams per mole. The compound is also known by several alternative names including gamma-glutamylglutamic acid, (2S)-2-[(4S)-4-amino-4-carboxybutanamido]pentanedioic acid, and L-gamma-glutamyl-L-glutamate. The nomenclature reflects the unique structural characteristic of this dipeptide: the formation of an amide bond between the gamma-carboxyl group of one glutamic acid residue and the alpha-amino group of another glutamic acid residue.

The structural uniqueness of this compound lies in its gamma-peptide bond formation, which differs from conventional alpha-peptide bonds found in most proteins. This gamma-linkage creates what has been termed a "pseudo-peptide bond" that confers distinct chemical and biological properties to the molecule. The compound exhibits specific optical activity with a rotation of +4° to +6° at 20°C and 589 nanometers when measured in 0.5 N hydrochloric acid solution, confirming its stereochemical configuration.

Biological Significance of gamma-Glutamyl Dipeptides

Gamma-glutamyl dipeptides represent a class of bioactive compounds that play crucial roles in various physiological processes, with this compound serving as a representative member of this important family. These compounds are naturally occurring molecules that result from the transfer of amino acid moieties to the gamma-carboxyl group of glutamic acid, creating distinctive molecular structures with specialized biological functions.

The biological significance of gamma-glutamyl dipeptides stems primarily from their involvement in glutathione metabolism and the gamma-glutamyl cycle. Gamma-glutamyl dipeptides are synthesized through the action of two key enzymes: gamma-glutamyl transferase and glutamate cysteine ligase. These enzymatic processes link gamma-glutamyl dipeptide production to cellular glutathione metabolism, making these compounds valuable indicators of cellular antioxidant status and metabolic activity.

Recent research has demonstrated that this compound exhibits partial agonist activity on N-methyl-D-aspartate receptors in central neurons. Studies conducted on cultured hippocampal neurons revealed that this compound elicits excitatory effects with an EC50 value of approximately 300 micromolar, demonstrating significantly lower potency compared to glutamate which exhibits EC50 values in the micromolar range. The compound shows preferential activity for N-methyl-D-aspartate receptors containing the GluN2B subunit, and at concentrations of 10 micromolar, it consistently potentiates glutamate responses, suggesting complex allosteric modulation mechanisms.

| Biological Property | Value | Reference Condition |

|---|---|---|

| EC50 for NMDA receptor activation | ~300 μM | Cultured neurons |

| Potentiation threshold | 10 μM | With glutamate co-application |

| Molecular weight | 276.24 g/mol | Standard conditions |

| Optical rotation | +4° to +6° | 20°C, 589 nm, 0.5N HCl |

| Solubility | Clear colorless | 5% in water |

The metabolic significance of gamma-glutamyl dipeptides extends to their role as biomarkers for liver diseases. Comprehensive metabolomic studies involving 248 serum samples from patients with nine different types of liver disease have identified gamma-glutamyl dipeptides as novel biomarkers capable of discriminating among different hepatic conditions. These studies demonstrated high diagnostic accuracy with area under the curve values ranging from 0.754 to 0.993 across different liver disease categories, indicating the clinical potential of these compounds for non-invasive disease monitoring.

Gamma-glutamyl dipeptides also contribute to sensory perception through their involvement in taste modulation. Research in food science has identified these compounds as contributors to kokumi taste, a distinctive flavor characteristic that enhances overall taste intensity without adding specific flavors. In Parmesan cheese, gamma-glutamyl dipeptides are generated through gamma-glutamyl transferase activity during the ripening process, with concentrations reaching optimal levels after 24 months of aging. The compounds are formed through the transfer of gamma-glutamyl moieties from L-glutamine to various acceptor amino acids released during casein proteolysis.

The enzymatic formation of gamma-glutamyl dipeptides involves complex biochemical pathways. Gamma-glutamyl transferase catalyzes the hydrolysis of gamma-glutamyl bonds in extracellular glutathione and other gamma-glutamyl compounds, enabling the transfer of gamma-glutamyl groups to acceptor amino acids. This process occurs preferentially with specific amino acids, with L-phenylalanine and L-methionine serving as particularly efficient acceptors in milk systems used for cheese production.

| Substrate | Km Value | Biological Context |

|---|---|---|

| Glutathione | 11 μM | Serum/interstitial fluid |

| Oxidized glutathione | 9 μM | Cellular environment |

| This compound | 300 μM | Neuronal activation |

The cellular production of this compound has been quantified using liquid chromatography-mass spectrometry analysis of extracellular medium from C6 rat astroglioma cells, demonstrating that extracellular concentrations are directly linked to glutathione metabolism. This relationship indicates that gamma-glutamyl dipeptide levels can serve as indicators of cellular glutathione turnover and oxidative stress status.

Properties

IUPAC Name |

2-[(4-amino-4-carboxybutanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDWQKWSLFFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

D-γ-Glutamyl-D-Glutamic Acid

- Structure : Mirror-image isomer of L-γ-Glu-Glu, with D-configuration in both glutamic acid residues.

- Key Differences: Stereochemistry alters substrate recognition in enzymatic assays. Applications: Used to study chiral specificity in peptide transport and metabolism .

γ-Glutamylisoleucine (γ-Glu-Ile)

- Structure : Dipeptide of L-glutamic acid (γ-linked) and L-isoleucine (CAS 23632-83-9).

- Key Differences: Replacing the second glutamic acid with isoleucine introduces a hydrophobic side chain, affecting solubility and receptor binding.

Glutaminyl-L-Glutamic Acid

- Structure : Dipeptide of glutamine and glutamic acid (C₁₀H₁₇N₃O₆, MW 275.26 g/mol, ChemSpider ID 120959717).

- Key Differences :

γ-Poly-L-Glutamic Acid (γ-PGA)

γ-L-Glutamyl-Taurine

- Structure : Conjugate of L-glutamic acid (γ-linked) and taurine (a sulfonic acid).

- Key Differences: Synthesis involves multi-step reactions, including carbobenzyloxy protection and hydrogenolysis . Therapeutic Role: Modulates vitamin A metabolism, unlike L-γ-Glu-Glu’s role as a biochemical control .

Comparative Data Table

Preparation Methods

Esterification and Racemization

The foundational step in chemical synthesis involves converting L-glutamic acid to its ethyl ester derivative. In the presence of acid catalysts (e.g., HCl or H₂SO₄), L-glutamic acid reacts with anhydrous ethanol to form L-glutamic acid ethyl ester. Subsequent racemization using Schiff base intermediates and catalysts like triethylamine generates DL-glutamic acid ethyl ester, achieving >99% optical purity after resolution.

Key Reaction Parameters:

-

Temperature: 60–100°C for racemization

-

Catalyst: Triethylamine or derivatives

-

Solvent: Ethanol/water mixtures

Resolution via Diastereomeric Salts

Racemic DL-glutamic acid ethyl ester is resolved using chiral resolving agents such as L-2,3-dibenzoyltartaric acid (L-DBTA). The D-enantiomer forms a low-solubility salt with L-DBTA, crystallizing preferentially. Post-filtration, the salt is hydrolyzed under acidic conditions to yield D-glutamic acid, though analogous steps apply for L-γ-glutamyl-L-glutamic acid by modifying starting materials.

Resolution Efficiency:

| Parameter | Value |

|---|---|

| Yield | 76% |

| Optical Purity | >99% |

| Solvent Consumption | 0.5–10x substrate |

Enzymatic Synthesis Strategies

Gamma-Glutamyl Transpeptidase (GGT) Catalysis

GGT catalyzes the transfer of γ-glutamyl groups from donors like L-glutamine to acceptors such as L-cysteine or L-glutamic acid. Adapting this method, S-benzyl-L-cysteine is substituted with L-glutamic acid to form L-γ-glutamyl-L-glutamic acid.

Optimized Conditions:

-

Enzyme Source: Escherichia coli-expressed GGT

-

Substrate Ratio: 1:1 (glutamine:glutamic acid)

-

Reaction Time: 20–40 hours

Post-Reaction Processing

Post-synthesis, the product is purified via ion-exchange chromatography (Q Sepharose column) and reverse-phase HPLC, achieving 98% purity. Lyophilization yields crystalline product suitable for pharmaceutical applications.

Enzymatic Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Efficiency | 27% (initial) |

| Final Yield | 82% |

| Purity | 98% |

Comparative Analysis of Methods

Cost and Scalability

Environmental Impact

-

Chemical: Generates waste solvents (ethanol, triethylamine) requiring treatment.

-

Enzymatic: Water-based systems reduce ecological footprint, aligning with green chemistry principles.

Challenges and Innovations

Q & A

Q. What are the optimal enzymatic methods for quantifying L-γ-glutamyl-L-glutamic acid in complex biological matrices like cell culture media or fermentation samples?

The enzymatic colorimetric method using NADH-coupled reactions is widely applied. Key steps include:

- Sample preparation : Deproteinize samples via centrifugation or perchloric acid treatment to eliminate interfering proteins . Heat-labile samples (e.g., cell cultures) should be incubated at 80°C for 15 minutes to halt enzymatic degradation .

- Standard curve validation : Use a linear range of 0.05–5.0 µg/mL L-glutamic acid derivatives, with absorbance measured at 340 nm .

- Interference mitigation : Avoid thiol-containing compounds (e.g., glutathione) that may react with NADH, and account for endogenous glutaminase activity in cell lysates .

Q. How can researchers structurally characterize L-γ-glutamyl-L-glutamic acid and confirm its purity?

- Spectroscopic techniques : Use NMR (¹H/¹³C) to verify γ-linkage specificity and rule out α-isomer contamination. The SMILES notation

O=C(O)C(CCC(=O)O)NC(=O)CCC(NC(=O)c1ccc(cc1)NCC1CNc2nc(N)nc(O)c2N1C=O)C(=O)Oprovides a reference for expected peaks . - Chromatographic validation : HPLC with UV detection (210–280 nm) ensures >98% purity, as reported for research-grade compounds .

Advanced Research Questions

Q. How can discrepancies in γ-glutamyltransferase (γ-GT) activity assays using L-γ-glutamyl-L-glutamic acid as a substrate be resolved?

Contradictions often arise from:

- Substrate specificity : Ensure the enzyme source (e.g., human vs. bacterial γ-GT) has affinity for the γ-glutamyl bond. Some isoforms preferentially hydrolyze glutathione derivatives over synthetic substrates .

- Buffer conditions : Optimize pH (8.0–9.0) and ionic strength to stabilize enzyme-substrate interactions. Include 10 mM glycylglycine as an acceptor molecule to enhance reaction kinetics .

- Data normalization : Correct for non-enzymatic hydrolysis by running substrate-only controls .

Q. What experimental strategies improve the stability of L-γ-glutamyl-L-glutamic acid in aqueous solutions for long-term studies?

- Lyophilization : Store the compound at -20°C in lyophilized form to prevent hydrolysis. Reconstitute in phosphate buffer (pH 7.4) immediately before use .

- Chelating agents : Add 1 mM EDTA to metal-contaminated solutions, as divalent cations (e.g., Ca²⁺) accelerate peptide bond cleavage .

- Avoid repeated freeze-thaw cycles : Aliquot solutions into single-use volumes to minimize degradation .

Q. How can researchers design experiments to study the role of L-γ-glutamyl-L-glutamic acid in modulating oxidative stress pathways?

- Cell-based assays : Use knockout models (e.g., γ-GT-deficient cells) to isolate the compound’s direct antioxidant effects from endogenous glutathione metabolism .

- ROS quantification : Pair fluorometric probes (e.g., DCFH-DA) with HPLC-MS to distinguish between intracellular ROS scavenging and extracellular γ-glutamyl cycling .

- Dose-response validation : Test concentrations from 0.1–10 mM, as supra-physiological levels may artifactually induce pro-oxidant effects .

Methodological Notes

- Synthesis optimization : For custom derivatives (e.g., coumarin-labeled analogs), employ solid-phase peptide synthesis with Fmoc-protected glutamic acid to ensure γ-regioselectivity .

- Data reproducibility : Validate inter-laboratory consistency using certified reference materials (e.g., ISO/IEC 17043-accredited standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.